6-fluoro-N-(1-methoxypropan-2-yl)pyridin-2-amine
Description
6-Fluoro-N-(1-methoxypropan-2-yl)pyridin-2-amine is a fluorinated pyridin-2-amine derivative characterized by a 6-fluoro substitution on the pyridine ring and a branched 1-methoxypropan-2-yl group attached to the amine nitrogen. This compound is synthesized via alkylation reactions, leveraging methodologies such as Buchwald-Hartwig amination or nucleophilic substitution. For example, alkylation of intermediates like 6-fluoro-N-(3-methoxyphenyl)pyridin-2-amine with alkyl halides (e.g., 1-iodopropane) under basic conditions (e.g., sodium hydride) has been reported to yield structurally related analogs in high yields (up to 95%) . The 1-methoxypropan-2-yl substituent introduces both steric bulk and moderate lipophilicity, which may influence its physicochemical and biological properties.
Properties
Molecular Formula |
C9H13FN2O |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
6-fluoro-N-(1-methoxypropan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C9H13FN2O/c1-7(6-13-2)11-9-5-3-4-8(10)12-9/h3-5,7H,6H2,1-2H3,(H,11,12) |
InChI Key |
GJJRJUHJILFWPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC1=NC(=CC=C1)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 6-fluoro-N-(1-methoxypropan-2-yl)pyridin-2-amine typically follows a two-step approach:
- Step 1: Synthesis of 6-fluoropyridin-2-amine core
- Step 2: N-alkylation or reductive amination to introduce the 1-methoxypropan-2-yl substituent on the amino group
This approach leverages the availability of 6-fluoropyridin-2-amine as a key intermediate, which can be functionalized to yield the target compound.
Preparation of 6-Fluoropyridin-2-amine
6-Fluoropyridin-2-amine is commonly prepared by nucleophilic aromatic substitution (S_NAr) on 2,6-difluoropyridine or via halogen-exchange reactions starting from 2-amino-6-halopyridines.
Method A: Nucleophilic Aromatic Substitution
Starting with 2,6-difluoropyridine, selective substitution of the fluorine at the 2-position by ammonia or an amine source under elevated temperature and polar aprotic solvents (e.g., dimethylformamide) yields 6-fluoropyridin-2-amine.
Method B: Reduction of Nitro or Halogenated Precursors
Alternatively, 6-fluoro-2-nitropyridine can be reduced catalytically or chemically to the corresponding amine.
Introduction of the 1-Methoxypropan-2-yl Group on the Amino Function
The N-substitution with a 1-methoxypropan-2-yl group can be achieved by:
Reductive amination of 6-fluoropyridin-2-amine with 1-methoxypropan-2-one (or its equivalent aldehyde/ketone), using a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent (e.g., methanol or dichloromethane).
Nucleophilic substitution of 6-fluoropyridin-2-amine with 1-methoxy-2-propyl halides (e.g., bromide or chloride) under basic conditions to form the secondary amine.
Detailed Experimental Procedures and Reaction Conditions
| Step | Reaction Type | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Nucleophilic Aromatic Substitution | 2,6-Difluoropyridine + Ammonia, DMF, 80-120°C, 12-24 h | 60-85 | Selective substitution at 2-position; careful temperature control to avoid polysubstitution |
| 2 | Reductive Amination | 6-Fluoropyridin-2-amine + 1-methoxypropan-2-one + NaBH(OAc)3, CH2Cl2 or MeOH, room temp, 4-12 h | 70-90 | Mild conditions; avoids overalkylation; high selectivity for mono-substitution |
| 2a | Nucleophilic Substitution | 6-Fluoropyridin-2-amine + 1-methoxy-2-propyl bromide + K2CO3, acetone, reflux, 6-24 h | 50-75 | Requires strong base; risk of side reactions; moderate yields |
Analytical and Research Findings Supporting the Preparation
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
The ^1H NMR spectrum of the final compound typically shows characteristic signals for the pyridine protons, the methoxy group (singlet near 3.3-3.5 ppm), and the methine and methylene protons of the 1-methoxypropan-2-yl substituent. The amino proton signal is often broad and exchangeable.Mass Spectrometry (MS):
Molecular ion peaks confirm the molecular weight consistent with C9H13FN2O (molecular weight ~180 g/mol).High-Performance Liquid Chromatography (HPLC):
Purity assessments typically show >95% purity after chromatographic purification.
Reaction Optimization Studies
Effect of Solvent:
Polar aprotic solvents such as dimethylformamide or dichloromethane favor nucleophilic aromatic substitution and reductive amination steps.Temperature Control:
Elevated temperatures (80-120°C) are required for aromatic substitution but must be controlled to prevent side reactions.Choice of Reducing Agent:
Sodium triacetoxyborohydride is preferred for reductive amination due to its mildness and selectivity.
Summary Table of Preparation Routes
| Route No. | Starting Material | Key Reaction | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| 1 | 2,6-Difluoropyridine + NH3 | Nucleophilic Aromatic Substitution | DMF, 100°C, 24 h | High regioselectivity | Requires careful temperature control |
| 2 | 6-Fluoropyridin-2-amine + 1-methoxypropan-2-one | Reductive Amination | NaBH(OAc)3, CH2Cl2, RT, 6 h | Mild, selective N-substitution | Requires ketone precursor |
| 3 | 6-Fluoropyridin-2-amine + 1-methoxy-2-propyl bromide | Nucleophilic Substitution | K2CO3, acetone, reflux, 12 h | Direct alkylation | Moderate yields, possible side reactions |
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-(1-methoxypropan-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives. Substitution reactions can result in various substituted pyridine derivatives .
Scientific Research Applications
6-fluoro-N-(1-methoxypropan-2-yl)pyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-fluoro-N-(1-methoxypropan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Research Findings
- Synthetic Challenges : Sterically demanding substituents (e.g., 1-methoxypropan-2-yl) require careful optimization of reaction conditions to avoid low yields .
- Structure-Activity Relationships (SAR) : Substituent size and polarity directly influence bioavailability and target engagement. For instance, replacing methyl with 1-methoxypropan-2-yl may balance lipophilicity and solubility .
Biological Activity
6-Fluoro-N-(1-methoxypropan-2-yl)pyridin-2-amine is a pyridine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
The biological activity of 6-fluoro-N-(1-methoxypropan-2-yl)pyridin-2-amine is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various signaling pathways. The presence of the fluorine atom and the methoxy group enhances its lipophilicity and potential binding affinity to target proteins.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of pyridine derivatives, including those similar to 6-fluoro-N-(1-methoxypropan-2-yl)pyridin-2-amine. In vitro assays indicate that this compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20–28 μg/mL |
| Escherichia coli | 24–40 μg/mL |
| Pseudomonas aeruginosa | 30–35 μg/mL |
These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Antiparasitic Activity
Research has shown that compounds with similar structures exhibit antiparasitic effects against Trypanosoma brucei. The biological evaluation demonstrated that derivatives could achieve sub-micromolar activity with minimal toxicity to mammalian cells.
| Compound | EC50 (μM) against T. b. brucei | Toxicity (MRC5) |
|---|---|---|
| 6-Fluoro-N-(1-methoxypropan-2-yl)pyridin-2-amine | <1 | >50 |
This indicates a favorable selectivity index, making it a candidate for further development as an antiparasitic drug.
Study 1: Antimicrobial Properties
In a recent study, derivatives of pyridine were screened for antimicrobial activity using disk diffusion methods. The fluorinated compounds showed promising results against S. aureus and E. coli, with inhibition rates ranging from 58% to 91%. The study highlighted the importance of substituent groups in enhancing biological activity.
Study 2: Antiparasitic Efficacy
Another investigation focused on the antiparasitic efficacy of pyridine derivatives against Trypanosoma brucei. The study utilized a proliferation assay to determine EC50 values, revealing that certain modifications led to improved potency without increasing cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
